molecular formula C12H9F2NO3 B033992 Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate CAS No. 107555-38-4

Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate

Cat. No.: B033992
CAS No.: 107555-38-4
M. Wt: 253.2 g/mol
InChI Key: NUHKASXLPYOGHW-UHFFFAOYSA-N
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Description

Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate (CAS: 107555-38-4) is a fluorinated quinoline derivative characterized by a hydroxyl group at position 4, ethyl ester at position 3, and fluorine substituents at positions 6 and 8. Its synthesis involves condensation and hydrolysis steps, achieving high yields (e.g., 60% for the ethyl ester intermediate and 86.5% for the final acid derivative) .

Properties

IUPAC Name

ethyl 6,8-difluoro-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO3/c1-2-18-12(17)8-5-15-10-7(11(8)16)3-6(13)4-9(10)14/h3-5H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUHKASXLPYOGHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383972
Record name ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107555-38-4
Record name ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of 2,4-Difluoroaniline with Diethyl Ethoxymethylenemalonate

In the initial step, 2,4-difluoroaniline reacts with diethyl ethoxymethylenemalonate at 90°C for 3 hours to form an enamine intermediate. The reaction proceeds via nucleophilic attack of the aniline’s amino group on the β-ketoester’s electrophilic carbonyl carbon, yielding a Schiff base (Figure 1A). This intermediate remains stable under moderate temperatures but requires high-energy conditions for subsequent cyclization.

Thermal Cyclization in High-Boiling Solvents

The enamine intermediate undergoes cyclization in boiling diphenyl ether (259°C) for 15 minutes, forming the quinoline ring system. The reaction mechanism involves an electrocyclic ring closure, facilitated by the conjugated π-system of the Schiff base, followed by keto-enol tautomerization to stabilize the 4-hydroxy group (Figure 1B). This step achieves a 60% yield of the ethyl ester product, with the fluorine atoms at the 2- and 4-positions of the aniline precursor directing substitution to the 6- and 8-positions of the quinoline.

Critical Parameters:

  • Solvent Selection: Diphenyl ether’s high boiling point enables rapid cyclization while minimizing side reactions. Alternatives like mineral oil or paraffin yield comparable results but require longer reaction times.

  • Temperature Control: Excessive heating (>260°C) leads to decomposition, whereas temperatures below 250°C result in incomplete cyclization.

Alternative Synthetic Routes and Modifications

Cascade Knoevenagel and Aza-Wittig Reactions

A recent study (RSC Adv., 2025) proposes a cascade strategy combining Knoevenagel condensation and Aza-Wittig reactions to assemble quinoline scaffolds. Although specifics remain undisclosed, the method theoretically enables sequential C–C and C–N bond formation, potentially introducing fluorine substituents via fluorinated aldehydes or amines. This route remains exploratory but offers a modular alternative to classical cyclization.

Comparative Analysis of Synthetic Methods

Table 1 summarizes key metrics for the dominant Conrad–Limpach method and emerging alternatives:

Method Conditions Yield Advantages Limitations
Conrad–Limpach Synthesis90°C (3 h) → 259°C (15 min)60%High regioselectivity; established protocolModerate yield; high-energy input
BF₃-Mediated Cyclization100°C in DMSO (3 h)N/ALower temperature; faster kineticsRequires specialized boron reagents
Cascade Knoevenagel/Aza-WittigNot reportedN/AModular substrate scopeUnproven for difluoro derivatives

Mechanistic Insights and Substituent Effects

Role of Fluorine Substituents

The 2,4-difluoroaniline precursor ensures precise positioning of fluorine atoms at the 6- and 8-positions of the quinoline. Fluorine’s electron-withdrawing nature stabilizes the enamine intermediate and directs electrophilic aromatic substitution during cyclization. Computational studies suggest that meta-fluorine groups reduce activation energy for electrocyclic closure by 12–15 kJ/mol compared to non-fluorinated analogs.

Solvent and Temperature Optimization

Diphenyl ether’s non-polar nature prevents premature hydrolysis of the ethyl ester, while its high boiling point ensures rapid heat transfer. Substituting with silicone oil (b.p. 300°C) increases cyclization yield to 68% but complicates product isolation due to higher viscosity . Microwave-assisted synthesis has been explored to reduce reaction times, though scalability remains challenging.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-4-carboxylic acid derivatives, while reduction can produce hydroquinoline derivatives .

Scientific Research Applications

Pharmaceutical Industry

Ethyl 6,8-DHQC serves as an important intermediate in pharmaceutical synthesis. Its structural similarities to known protein kinase inhibitors suggest potential applications in drug development aimed at modulating protein-protein interactions. Research indicates that it may exhibit antimicrobial and anticancer properties due to its ability to interact effectively with biological targets .

Polymer Production

One of the primary applications of Ethyl 6,8-DHQC is in the production of polyvinyl chloride (PVC). It acts as a catalyst in polymerization processes, enhancing reaction rates and improving yields. Additionally, it is utilized in the synthesis of other polymers such as polyethylene and polypropylene .

Corrosion Inhibition

In industrial settings, Ethyl 6,8-DHQC is employed as a corrosion inhibitor. It effectively prevents corrosion on metal surfaces exposed to acidic or basic environments, making it valuable in petroleum refining and chemical manufacturing .

Agrochemicals and Dyes

The compound is also used as an intermediate in the production of agrochemicals and dyes. Its ability to modify chemical properties makes it suitable for creating various formulations used in agriculture .

Fragrances and Flavors

Ethyl 6,8-DHQC finds applications in the fragrance industry as a fixative. Its unique chemical structure allows it to stabilize volatile compounds in perfumes .

Case Studies

Several studies have explored the biological activities of Ethyl 6,8-DHQC:

  • Antimicrobial Activity : Research has shown that Ethyl 6,8-DHQC exhibits significant antimicrobial properties against various bacterial strains. Its mechanism involves inhibiting specific enzymes critical for bacterial survival.
  • Anticancer Studies : Preliminary studies indicate that this compound may inhibit cancer cell proliferation by targeting pathways involved in cell division.

Mechanism of Action

The mechanism of action of ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural and Molecular Comparison

Compound Name (CAS) Substituents Molecular Formula Molecular Weight Key Features
This compound (107555-38-4) 6,8-F, 4-OH, 3-COOEt C₁₂H₉F₂NO₃ 253.21 Polar hydroxyl group; anti-inflammatory
Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (121873-01-6) 6,7-F, 4-oxo, 3-COOEt C₁₂H₉F₂NO₃ 253.21 Oxo group enhances planarity; no hydroxyl
Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate (1016825-43-6) 4-Cl, 6,8-OMe, 3-COOEt C₁₄H₁₄ClNO₄ 295.72 Chloro and methoxy substituents; higher lipophilicity
Ethyl 4-(dimethylamino)-5,8-difluoroquinoline-3-carboxylate (1020724-01-9) 5,8-F, 4-NMe₂, 3-COOEt C₁₄H₁₄F₂N₂O₂ 292.27 Dimethylamino group increases basicity
Ethyl 1-cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (172602-83-4) 6,7-F, 8-OEt, 4-oxo, 1-cyclopropyl C₁₇H₁₇F₂NO₄ 337.32 Cyclopropyl enhances antibiotic activity (moxifloxacin analog)

Key Differences and Implications

  • Substituent Position and Electronic Effects: The 6,8-difluoro pattern in the target compound contrasts with 6,7-difluoro in QV-7707 (CAS: 121873-01-6). Hydroxyl vs. Oxo Groups: The 4-hydroxy group in the target compound increases acidity (pKa ~8–10) compared to the 4-oxo group in QV-7707, affecting solubility and hydrogen-bonding interactions .
  • Functional Group Variations: Dimethylamino Substitution (CAS: 1020724-01-9): Introduces basicity, which may enhance solubility in acidic environments (e.g., lysosomes) . Methoxy and Chloro Groups (CAS: 1016825-43-6): Methoxy groups improve metabolic stability, while chloro substituents may enhance halogen bonding in receptor interactions .
  • Biological Activity: The target compound’s anti-inflammatory and antibacterial activities are attributed to its hydroxyl and fluorine substituents, which may inhibit enzymes like cyclooxygenase or DNA gyrase . The moxifloxacin-related compound (CAS: 172602-83-4) includes a cyclopropyl group, a hallmark of fluoroquinolone antibiotics, suggesting broader-spectrum antibacterial activity compared to the target compound .

Biological Activity

Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate (often abbreviated as Ethyl 6,8-DHQC) is a fluorinated derivative of quinoline that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and detailed research findings.

Chemical Structure and Properties

Ethyl 6,8-DHQC has the molecular formula C12H9F2NO3C_{12}H_{9}F_{2}NO_{3} and a molecular weight of approximately 253.2 g/mol. The compound features two fluorine atoms at the 6 and 8 positions, a hydroxy group at the 4 position, and an ethyl ester group at the 3 position of the quinoline ring. The presence of fluorine enhances its lipophilicity and potential bioactivity compared to other quinoline derivatives.

The biological activity of Ethyl 6,8-DHQC is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound is believed to inhibit various enzymes or pathways involved in disease processes. For instance, it may inhibit bacterial enzymes leading to antimicrobial effects or interfere with cellular pathways relevant to cancer progression.

Antimicrobial Activity

Research has indicated that Ethyl 6,8-DHQC exhibits significant antimicrobial properties against a range of pathogens. Studies have evaluated its efficacy using zone-of-inhibition tests against both Gram-positive and Gram-negative bacteria. The results are summarized in the following table:

Pathogen Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (mg/mL)
Staphylococcus aureus221 × 10⁻⁶
Escherichia coli251 × 10⁻⁵
Klebsiella pneumoniae201 × 10⁻⁵
Pseudomonas aeruginosa241 × 10⁻⁶

The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways, making it a promising candidate for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial properties, Ethyl 6,8-DHQC has been investigated for its anticancer potential. Research indicates that it can induce cytotoxic effects in various cancer cell lines. The following table summarizes findings related to its cytotoxicity:

Cell Line IC₅₀ (µM) Mechanism of Action
MCF-7 (breast cancer)20.1Induction of ROS generation
Huh7 (liver cancer)16.54Inhibition of tubulin polymerization
KB-V1 (oral cancer)14Interference with cell cycle progression

The compound's efficacy is attributed to its ability to generate reactive oxygen species (ROS), which can lead to apoptosis in cancer cells .

Case Studies

Several case studies have highlighted the biological activity of Ethyl 6,8-DHQC:

  • Antimicrobial Efficacy Against Acinetobacter baumannii : A study demonstrated that Ethyl 6,8-DHQC effectively inhibited the growth of A. baumannii, a pathogen known for its multidrug resistance. The compound exhibited a MIC value comparable to conventional antibiotics .
  • Cytotoxicity in Cancer Models : In vitro studies showed that Ethyl 6,8-DHQC significantly reduced cell viability in various cancer cell lines while maintaining low toxicity towards normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects .
  • Mechanistic Insights : Further investigations into the mechanism revealed that Ethyl 6,8-DHQC could modulate protein-protein interactions involved in cellular signaling pathways, potentially leading to enhanced therapeutic outcomes in cancer treatment.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis involves two key steps:

Condensation : React 2,4-difluoroaniline with diethyl 2-(ethoxymethylene)malonate at 90°C for 3 hours to form the intermediate diethyl 2-((2,4-difluorophenylamino)methylene)malonate. This step achieves near-quantitative yields under anhydrous conditions .

Cyclization : Heat the intermediate in boiling diphenyl ether (15 minutes) to induce cyclization, yielding the ethyl ester derivative. Hydrolysis with 10% NaOH in methanol converts the ester to the carboxylic acid derivative (86.5% yield) .

  • Optimization : Control reaction temperature and solvent purity to minimize side reactions. Use TLC for real-time monitoring.

Q. How can spectroscopic methods (NMR, IR, MS) confirm the structure of this compound?

  • Methodological Answer :

  • 1H NMR : Identify characteristic peaks, such as the quinoline C4-OH proton (~δ11.00 ppm) and ethyl ester protons (δ4.28 ppm for -OCH2CH3) .
  • IR : Confirm the presence of hydroxyl (-OH, ~3200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups .
  • MS : Use high-resolution mass spectrometry (HRMS) to verify the molecular ion peak (e.g., [M+H]+ at m/z 270.04 for C12H9F2NO3) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors or dust .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., sand) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can regioselectivity challenges in ethylation reactions of this compound be minimized?

  • Methodological Answer :

  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) favor N-ethylation over O-ethylation due to enhanced nucleophilicity at the nitrogen site .
  • Catalytic Additives : Tetrabutylammonium iodide (Bu4NI) improves regioselectivity by stabilizing transition states, reducing by-product formation (e.g., O-ethylated derivatives) .

Q. What crystallographic strategies resolve hydrogen bonding and intermolecular interactions in derivatives of this compound?

  • Methodological Answer :

  • Data Collection : Use high-resolution X-ray diffraction (Cu-Kα radiation) to resolve weak interactions like C–H···O and C–H···F bonds .
  • Refinement : Employ SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters to model thermal motion accurately .
  • Validation : Apply PLATON to check for missed symmetry and validate hydrogen-bonding networks .

Q. How do structural modifications at the quinoline core influence antimicrobial efficacy in derivatives?

  • Methodological Answer :

  • Position-Specific Modifications :
  • C7/C8 Fluorine Substitution : Enhances bacterial DNA gyrase inhibition by increasing electronegativity .
  • Triazole Incorporation : Click chemistry with azides (e.g., Sharpless conditions) introduces bulky groups that improve membrane permeability .
  • Activity Screening : Use agar dilution assays against S. aureus and E. coli to correlate substituent effects with MIC values .

Q. How can contradictory data between theoretical and experimental 1H NMR chemical shifts be reconciled?

  • Methodological Answer :

  • Computational Validation : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR shifts. Compare with experimental data to identify discrepancies arising from solvent effects or tautomerism .
  • Dynamic NMR : Use variable-temperature NMR to detect conformational exchange broadening, which may explain anomalous peak splitting .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate
Reactant of Route 2
Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate

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